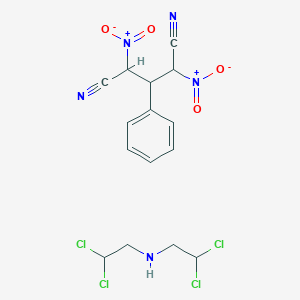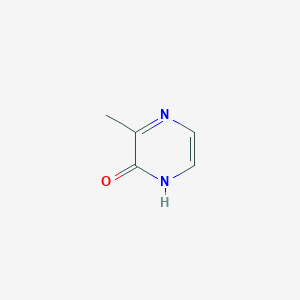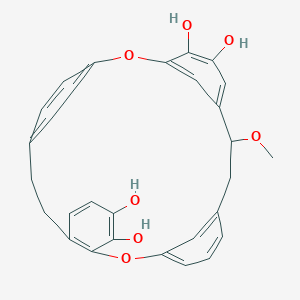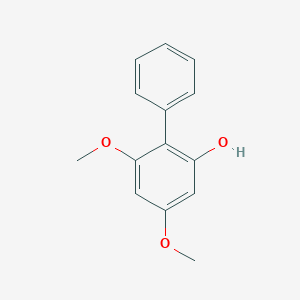
(2-Nitroethyl)benzene
Vue d'ensemble
Description
“(2-Nitroethyl)benzene” is a chemical compound with the molecular formula C8H9NO2 . It is also known as 1-Nitro-2-phenylethane . The molecular weight of this compound is 151.1626 .
Synthesis Analysis
The synthesis of “(2-Nitroethyl)benzene” involves several steps. One method involves the nitration of ethylbenzene through mixed acid (mixed with nitric acid and sulfuric acid) to obtain p-and o-nitroethylbenzene, and then fractionation to obtain o-nitroethylbenzene . Another method involves a Friedel Crafts acylation followed by a Clemmensen Reduction .Molecular Structure Analysis
The IUPAC Standard InChI for “(2-Nitroethyl)benzene” is InChI=1S/C8H9NO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 . The IUPAC Standard InChIKey is XAWCLWKTUKMCMO-UHFFFAOYSA-N .Chemical Reactions Analysis
The principal types of reactions involving aromatic rings are substitution, addition, and oxidation . Electrophilic addition to alkenes and electrophilic aromatic substitution are both polar, stepwise processes, and the key step for each is attack of an electrophile at carbon to form a cationic intermediate .Physical And Chemical Properties Analysis
“(2-Nitroethyl)benzene” is a yellow to light brown oily liquid . It has a melting point of -23 °C and a boiling point of 228 °C . The relative density is 1.126 and the refractive index is 1.5354 . It is insoluble in water but soluble in ethanol, acetone, ether, and other organic solvents .Applications De Recherche Scientifique
Defense Allomone in Millipedes
Eutrichodesmus elegans: and Eutrichodesmus armatus , two species of millipedes, utilize (2-Nitroethyl)benzene as a defense allomone. This compound, along with (Z)- and (E)-(2-nitroethenyl)benzenes, forms part of their chemical defense system, deterring predators through the release of these noxious substances .
Flower Scent Component
The Japanese Loquat (Eriobotrya japonica ) is known to emit (2-Nitroethyl)benzene as a major scent component. This compound contributes to the characteristic sweet flavors of the flower, which are particularly prominent during the blooming season from December to March .
Biosynthesis Studies
Research into the biosynthesis pathways of (2-Nitroethyl)benzene can provide insights into the enzymatic processes involved in the formation of nitro compounds. Understanding these pathways is crucial for developing synthetic methods for these compounds in the laboratory .
Chemical Ecology
(2-Nitroethyl)benzene plays a role in the chemical ecology of certain species. By studying its production and function in organisms like millipedes and plants, researchers can gain a better understanding of interspecies interactions and the role of chemical signals in the environment .
Analytical Chemistry
As a volatile organic compound, (2-Nitroethyl)benzene can be used in analytical chemistry for the development of new detection and quantification methods. Its presence in natural products makes it a target for studies in chromatography and mass spectrometry .
Synthetic Organic Chemistry
The compound’s structure and reactivity make it a subject of interest in synthetic organic chemistry. Researchers can explore its potential as a building block for more complex molecules, which could have applications in pharmaceuticals or materials science .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-nitroethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWCLWKTUKMCMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30210155 | |
| Record name | (2-Nitroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Nitroethyl)benzene | |
CAS RN |
6125-24-2 | |
| Record name | 1-Nitro-2-phenylethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6125-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Nitroethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006125242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6125-24-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23854 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Nitroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-nitroethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.540 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes (2-nitroethyl)benzene unique in the context of natural products?
A1: While nitro groups are commonly associated with synthetic compounds, (2-nitroethyl)benzene stands out as a rare example of a naturally occurring nitro compound. Its presence has been confirmed in the floral scent of the Japanese loquat (Eriobotrya japonica) [] and as a defense mechanism in certain millipede species [].
Q2: How is (2-nitroethyl)benzene biosynthesized in plants?
A2: Research suggests that (2-nitroethyl)benzene biosynthesis in loquat flowers follows a two-step enzymatic pathway. First, the enzyme CYP79D80 catalyzes the conversion of L-phenylalanine to (E/Z)-phenylacetaldoxime []. Subsequently, CYP94A90, a promiscuous fatty acid ω-hydroxylase, catalyzes the formation of (2-nitroethyl)benzene from the aldoxime intermediate [].
Q3: Can other plants produce (2-nitroethyl)benzene?
A3: While initially identified in loquat, the biosynthetic pathway involving CYP94A enzymes appears to be conserved across various dicot plants. Studies have demonstrated that CYP94As from other plant species can also catalyze the formation of (2-nitroethyl)benzene from (E/Z)-phenylacetaldoxime []. This suggests a broader distribution of this nitro compound in the plant kingdom.
Q4: How is (2-nitroethyl)benzene biosynthesized in millipedes?
A4: Studies on Eutrichodesmus elegans and E. armatus millipedes revealed that they utilize both (Z)- and (E)-phenylacetaldoximes and phenylacetonitrile as precursors for (2-nitroethyl)benzene biosynthesis []. This suggests a more complex biosynthetic pathway compared to plants, potentially involving multiple enzymatic steps.
Q5: What is the biological function of (2-nitroethyl)benzene in millipedes?
A5: Research indicates that (2-nitroethyl)benzene, along with (Z)- and (E)-(2-nitroethenyl)benzenes, serves as a defense allomone in Eutrichodesmus elegans and E. armatus millipedes []. These compounds are released as a deterrent against predators, showcasing a unique chemical defense mechanism.
Q6: Does the composition of defense allomones in millipedes change throughout their life cycle?
A6: Yes, studies on Eutrichodesmus elegans and E. armatus have shown that the relative composition of (2-nitroethyl)benzene and (2-nitroethenyl)benzenes in their defensive secretions varies depending on their life stage [, ]. This suggests a dynamic adaptation of their chemical defenses in response to changing ecological pressures throughout their life cycle.
Q7: What is the structure of (2-nitroethyl)benzene?
A7: (2-Nitroethyl)benzene is an aromatic compound with the molecular formula C8H9NO2. It consists of a benzene ring substituted with a nitroethyl group at the second carbon atom.
Q8: Are there any known glycosides containing (2-nitroethyl)benzene?
A8: Yes, Thalictoside, isolated from Thalictrum aquilegifolium, is a glycoside with a (2-nitroethyl)benzene moiety []. Additionally, Semiaquilegia adoxoides roots yield a compound featuring a (2-nitroethyl)benzene structure linked to a glucose moiety via a xylose unit [, ].
Q9: Has (2-nitroethyl)benzene been utilized in synthetic chemistry?
A9: Yes, (2-nitroethyl)benzene derivatives have been explored in organic synthesis. For instance, a study described the synthesis of 1-aryl-2-nitro-3-(3,4,5-trimethoxyphenyl)propenes, utilizing 1,2,3-trimethoxy-5-(2-nitroethyl)benzene as a starting material []. These compounds have potential as precursors for novel mescaline derivatives.
Q10: Are there any known spectroscopic data available for (2-nitroethyl)benzene?
A10: While the provided abstracts don't offer specific spectroscopic details, (2-nitroethyl)benzene characterization typically involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods provide information about the compound's structure, functional groups, and fragmentation patterns.
Q11: What are the potential future research directions for (2-nitroethyl)benzene?
A11: Further research on (2-nitroethyl)benzene could focus on:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Bromo-2-[(2,2,2-trifluoroethyl)sulfanyl]benzene](/img/structure/B25076.png)
![[4-[(3,5-Dibromopyridin-2-yl)diazenyl]-2-propylphenyl]-ethylsulfamic acid](/img/structure/B25077.png)









![8-Methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane](/img/structure/B25094.png)
![7,8-Diazatricyclo[4.2.1.02,5]non-7-ene, 9,9-dimethyl-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-](/img/structure/B25101.png)
![(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2,5-Diamino-5-oxopentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B25105.png)